molecular formula C11H8N2O2 B603421 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 73281-56-8

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B603421
CAS No.: 73281-56-8
M. Wt: 200.19g/mol
InChI Key: SOVQZHGSZJKNEH-UHFFFAOYSA-N
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Description

“4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 73281-56-8 . It has a molecular weight of 200.2 . The IUPAC name for this compound is 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,8H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Spectroscopic Analysis : A study conducted by Alghanmi, Mekheimer, and Habeeb (2012) explored the proton transfer reactions of 4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile with different amines. This research provided insights into molecular compositions and formation constants of formed complexes, useful for spectro-photometric determinations (Alghanmi, Mekheimer, & Habeeb, 2012).

  • Optoelectronic Properties : Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including studies on their structural, electronic, and optical properties. This research is significant for the development of efficient multifunctional materials (Irfan et al., 2020).

  • Nitrile Moiety Hydrolysis : Basafa, Davoodnia, Beyramabadi, and Pordel (2021) probed the hydrolysis of the nitrile moiety in a similar compound, revealing insights into ring cleavage and density functional theory (DFT) calculations for NMR chemical shifts (Basafa et al., 2021).

  • Anti-Inflammatory Activity : Ukrainets, Mospanova, Davidenko, Tkach, and Gorokhova (2010) synthesized and studied the structure and anti-inflammatory properties of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives (Ukrainets et al., 2010).

  • Corrosion Inhibition : Erdoğan, Safi, Kaya, Işın, Guo, and Kaya (2017) studied the corrosion inhibition properties of novel quinoline derivatives for iron, offering insights into quantum chemical calculations and molecular dynamics simulation approaches for understanding corrosion inhibition (Erdoğan et al., 2017).

Properties

IUPAC Name

4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVQZHGSZJKNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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